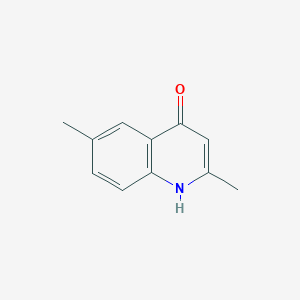
2,6-Diméthylquinolin-4-ol
Vue d'ensemble
Description
2,6-Dimethylquinolin-4-ol is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The structure of 2,6-dimethylquinolin-4(1H)-one, a closely related compound, has been determined and found to be planar with a dihedral angle between the planes of the two rings being 2(1)°, indicating that the molecule is nearly flat .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various starting materials. For instance, a general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines has been developed from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone. This process includes the conversion into a 4-chloro- or 4-bromoquinoline followed by the introduction of various substituents . Another study describes the synthesis of 4,6-dimethyl-2-pyridylquinolines from 4-N-p-methylphenylamino-4-pyridyl-1-butenes using a mediated-acid intramolecular cyclisation followed by oxidation to yield the aromatic analogues .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The planarity of the molecule is a common feature, as seen in the structure of 2,6-dimethylquinolin-4(1H)-one . The crystallographic analysis of these compounds often reveals interesting conformations and bonding patterns that are crucial for their biological activity.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclisation, substitution, and oxidation, to yield a wide range of products with different substituents on the quinoline core. The introduction of substituents can significantly alter the chemical and biological properties of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as melting points, solubility, and crystalline structure, are influenced by the substituents on the quinoline nucleus. These properties are essential for the compound's application in drug design and synthesis. For example, the planarity of the quinoline derivatives is an important factor in their intermolecular interactions and, consequently, their biological activities .
Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
Le 2,6-Diméthylquinolin-4-ol sert d'échafaudage vital dans la découverte de médicaments en raison de sa similitude structurelle avec la quinoléine, qui est une structure de base de nombreux agents thérapeutiques. Ses dérivés ont été explorés pour un large éventail d'activités biologiques, notamment des propriétés anticancéreuses, antioxydantes, anti-inflammatoires et antimicrobiennes . La capacité du composé à subir diverses réactions chimiques en fait un intermédiaire polyvalent dans la synthèse de nouveaux pharmacophores.
Chimie organique synthétique
Dans le domaine de la chimie organique synthétique, le this compound est utilisé pour construire des molécules complexes. Il peut participer à des réactions de substitution nucléophile et électrophile, permettant l'introduction de divers groupes fonctionnels qui peuvent conduire au développement de nouveaux composés ayant des applications industrielles potentielles .
Recherche anticancéreuse
Les dérivés de la quinoléine, y compris le this compound, se sont montrés prometteurs dans la recherche anticancéreuse. Ils peuvent interférer avec la réplication des cellules cancéreuses et induire l'apoptose. Les chercheurs étudient ces composés pour leur utilisation potentielle dans les thérapies ciblées contre le cancer .
Agents antimicrobiens et antituberculeux
Les propriétés antimicrobiennes des dérivés de la quinoléine en font des candidats pour le développement de nouveaux médicaments antituberculeux. Leur capacité à inhiber la croissance de Mycobacterium tuberculosis est d'un intérêt particulier dans l'industrie pharmaceutique, compte tenu de la résistance croissante aux médicaments existants .
Applications anti-inflammatoires
En raison de ses propriétés anti-inflammatoires, le this compound est étudié pour son utilisation dans le traitement des maladies inflammatoires chroniques. Il pourrait potentiellement conduire au développement de nouveaux médicaments anti-inflammatoires non stéroïdiens (AINS) plus efficaces et ayant moins d'effets secondaires .
Propriétés antioxydantes
En tant qu'antioxydant, le this compound peut aider à neutraliser les radicaux libres, qui sont impliqués dans diverses maladies et processus de vieillissement. Cette propriété est explorée pour son potentiel dans la prévention des maladies liées au stress oxydatif .
Chimie verte
La synthèse du this compound et de ses dérivés s'aligne sur les principes de la chimie verte. Les chercheurs développent des voies de synthèse qui minimisent l'impact environnemental, en utilisant des catalyseurs écologiques et des procédés durables .
Biologie chimique
En biologie chimique, le this compound est utilisé comme sonde pour étudier les systèmes biologiques. Ses interactions avec les protéines et les enzymes peuvent fournir des informations sur les mécanismes des maladies et conduire à la découverte de nouvelles cibles médicamenteuses .
Safety and Hazards
2,6-Dimethylquinolin-4-ol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Orientations Futures
Quinoline and its derivatives, including 2,6-Dimethylquinolin-4-ol, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 2,6-Dimethylquinolin-4-ol could involve further exploration of its potential applications in these fields.
Mécanisme D'action
Target of Action
The compound is primarily used for research and development purposes
Mode of Action
It’s known that the compound may cause skin irritation, serious eye damage, and may be harmful if swallowed . It may also cause respiratory irritation .
Action Environment
It’s recommended that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Propriétés
IUPAC Name |
2,6-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWRRPBOJDRHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935449 | |
| Record name | 2,6-Dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15644-82-3 | |
| Record name | 15644-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2,6-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





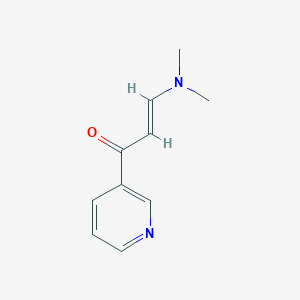

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

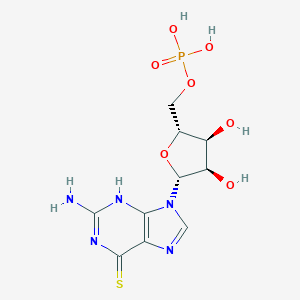

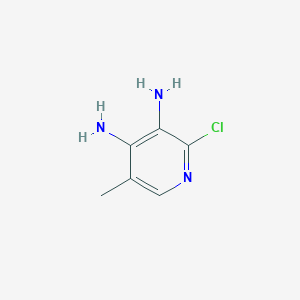

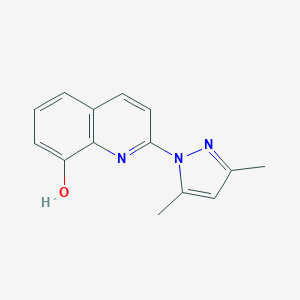
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)
